molecular formula C21H24N4O4 B2766784 4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate CAS No. 1903482-61-0

4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate

Cat. No.: B2766784
CAS No.: 1903482-61-0
M. Wt: 396.447
InChI Key: BMEOVYBXPABZJC-UHFFFAOYSA-N
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Description

The compound 4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate (molecular formula: C22H23N5O5, molar mass: 461.45 g/mol) features a tetrahydropyrazolo[1,5-a]pyridine core linked to a piperazine moiety via a carbonyl group, with a phenyl acetate substituent. The phenyl acetate moiety may act as a prodrug, metabolizing to a carboxylic acid in vivo .

Properties

IUPAC Name

[4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-15(26)29-18-7-5-16(6-8-18)20(27)23-10-12-24(13-11-23)21(28)19-14-17-4-2-3-9-25(17)22-19/h5-8,14H,2-4,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEOVYBXPABZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=NN4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C21H27N5O4C_{21}H_{27}N_5O_4, with a molecular weight of approximately 445.54 g/mol. It features a piperazine ring substituted with a tetrahydropyrazolo group and an acetate moiety.

PropertyValue
Molecular FormulaC21H27N5O4C_{21}H_{27}N_5O_4
Molecular Weight445.54 g/mol
Purity≥95%

The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially influencing cellular proliferation and apoptosis.

Enzyme Inhibition

Research indicates that compounds similar to this structure exhibit inhibitory effects on enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in both human and Plasmodium falciparum (the malaria parasite) .

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyrazolo compounds demonstrate significant antimicrobial properties. For instance:

  • In vitro assays revealed that certain pyrazole derivatives exhibited potent activity against bacterial strains, indicating their potential as antimicrobial agents .
  • Mechanistic studies highlighted that these compounds disrupt bacterial cell wall synthesis and inhibit nucleic acid replication.

Anticancer Potential

Recent investigations into the anticancer properties of related compounds suggest that they may induce apoptosis in cancer cells through:

  • Modulation of signaling pathways associated with cell survival.
  • Induction of reactive oxygen species (ROS), leading to oxidative stress in tumor cells .

Case Studies and Research Findings

  • Study on DHODH Inhibition :
    • A derivative similar to the compound was tested for its ability to inhibit DHODH. Results showed it was more effective than established inhibitors like brequinar .
    • The study emphasized the compound's potential as an immunosuppressive agent.
  • Antimicrobial Testing :
    • A series of synthesized pyrazole derivatives were evaluated for antimicrobial efficacy against various pathogens. The results indicated that several compounds exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below clinically relevant thresholds .
  • Anticancer Activity :
    • Research highlighted the cytotoxic effects of tetrahydropyrazolo derivatives on human cancer cell lines, demonstrating their ability to inhibit cell growth and induce apoptosis through caspase activation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Analysis

The compound’s heterocyclic core and functional groups are compared to three analogues from literature (Table 1):

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound C22H23N5O5 461.45 Tetrahydropyrazolo[1,5-a]pyridine, piperazine, phenyl acetate
5,7-Dimethyltriazolo[1,5-a]pyrimidine derivatives Varies (e.g., C11H12N6OS) ~280–350 Triazolopyrimidine, oxygen acetyl hydrazone
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one C18H20F3N5O 379.38 Trifluoromethylphenyl, pyrazole, piperazine
Methyl 5-(4-fluorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C15H14FN3O3 303.29 4-Fluorobenzyl, methyl ester, tetrahydropyrazolo[1,5-a]pyrazine
Key Observations:

Heterocyclic Core :

  • The target compound’s tetrahydropyrazolo[1,5-a]pyridine core is distinct from the triazolopyrimidine in and pyrazolo[1,5-a]pyrazine in . These cores influence electronic properties and binding affinity to biological targets.
  • The piperazine group in the target compound and ’s analogue enhances solubility, a critical factor in drug design .

Substituent Effects :

  • The phenyl acetate in the target compound may improve membrane permeability compared to the methyl ester in ’s compound, as esters are typically more labile than acetates .
  • The trifluoromethyl group in ’s compound introduces lipophilicity and metabolic stability, whereas the target’s phenyl acetate could act as a prodrug, releasing acetic acid upon hydrolysis .

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